2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,5-dichloropyridine with methoxy and trifluoromethyl reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4Cl2F3NO |
---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3NO/c1-14-6-4(8)2-3(5(9)13-6)7(10,11)12/h2H,1H3 |
InChI Key |
NDAIVFKJLPOHRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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